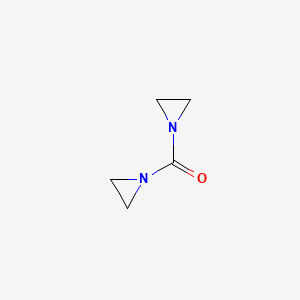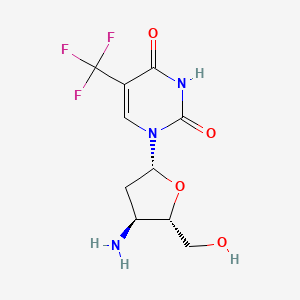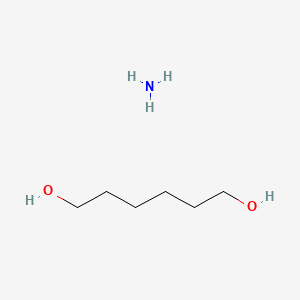
Azane;hexane-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
-
Laboratory Synthesis
Reduction of Adipic Acid: Hexane-1,6-diol can be synthesized by reducing adipic acid using lithium aluminum hydride. The reaction typically occurs in an anhydrous ether solvent under controlled conditions to prevent side reactions.
Hydrogenation of Adipic Acid Esters: Another method involves the hydrogenation of adipic acid esters using a suitable catalyst like palladium on carbon.
-
Industrial Production
化学反応の分析
Types of Reactions
-
Oxidation
- Hexane-1,6-diol can undergo oxidation to form adipic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The compound can be reduced to hexane by using strong reducing agents like lithium aluminum hydride.
-
Substitution
- Hexane-1,6-diol can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, reacting with acyl chlorides can form diesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Adipic acid.
Reduction: Hexane.
Substitution: Hexane diesters.
科学的研究の応用
Chemistry
Polyester Production: Hexane-1,6-diol is used as a monomer in the synthesis of polyesters, which are utilized in various applications such as fibers, resins, and films.
Polyurethane Production: It acts as a chain extender in polyurethane formulations, enhancing mechanical strength and hydrolysis resistance.
Biology and Medicine
Drug Delivery Systems: Hexane-1,6-diol is explored in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.
Biodegradable Polymers: It is used in the synthesis of biodegradable polymers for medical implants and tissue engineering.
Industry
Coatings and Adhesives: The compound is used in the production of coatings and adhesives, providing flexibility and durability.
Plasticizers: It serves as a plasticizer in various polymer formulations to improve flexibility and processability.
作用機序
Hexane-1,6-diol exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds and participate in various chemical reactions. In polyurethanes, it acts as a chain extender, reacting with isocyanates to form urethane linkages. This reaction enhances the mechanical properties and hydrolysis resistance of the resulting polymer .
類似化合物との比較
Similar Compounds
1,4-Butanediol: Another linear diol with similar applications in polyester and polyurethane production. hexane-1,6-diol provides better flexibility due to its longer carbon chain.
1,5-Pentanediol: Similar in structure but with one less carbon atom, leading to different physical properties and reactivity.
1,3-Propanediol: Used in similar applications but offers different mechanical properties due to its shorter chain length.
Uniqueness
Hexane-1,6-diol is unique due to its optimal chain length, which provides a balance between flexibility and mechanical strength. This makes it particularly valuable in applications requiring both properties, such as in high-performance polyurethanes and polyesters .
特性
CAS番号 |
68937-24-6 |
|---|---|
分子式 |
C6H17NO2 |
分子量 |
135.20 g/mol |
IUPAC名 |
azane;hexane-1,6-diol |
InChI |
InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3 |
InChIキー |
XUTABFBWDXRQII-UHFFFAOYSA-N |
正規SMILES |
C(CCCO)CCO.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




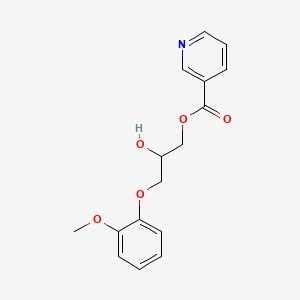
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)

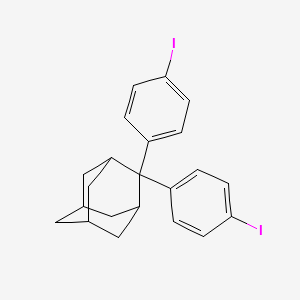
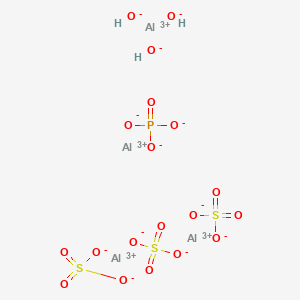
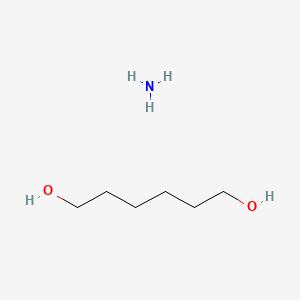
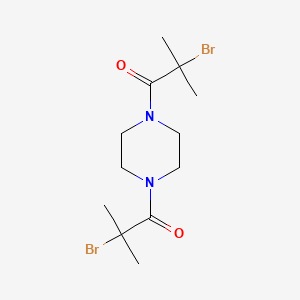
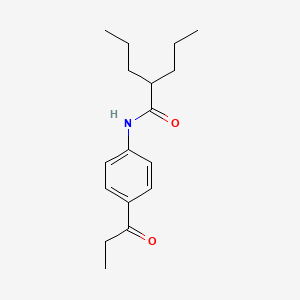
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)

